molecular formula C15H15NO2 B8435076 (2'-Amino-biphenyl-3-yl)-acetic acid methyl ester

(2'-Amino-biphenyl-3-yl)-acetic acid methyl ester

Cat. No. B8435076
M. Wt: 241.28 g/mol
InChI Key: UYFSPYNZBSDWML-UHFFFAOYSA-N
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Description

(2'-Amino-biphenyl-3-yl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2'-Amino-biphenyl-3-yl)-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2'-Amino-biphenyl-3-yl)-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2'-Amino-biphenyl-3-yl)-acetic acid methyl ester

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 2-[3-(2-aminophenyl)phenyl]acetate

InChI

InChI=1S/C15H15NO2/c1-18-15(17)10-11-5-4-6-12(9-11)13-7-2-3-8-14(13)16/h2-9H,10,16H2,1H3

InChI Key

UYFSPYNZBSDWML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(The following reaction is done in an oxygenfree N2 atmosphere.) Add ethanol (0.8 mL), Tetrakis-(triphenylphosphine)-palladium(0) (30 mg, 2.2 mol %) and Na2CO3 decahydrate (944 mg, 3.30 mmol; presolved in 1.2 mL H2O) subsequently to dissolved 2-Amino-benzeneboronic acid (70) (201 mg, 1.30 mmol) in toluene (6.0 mL). Degas the reaction mixture for 5 times and flood with N2 again. Add (3-Bromo-phenyl)-acetic acid methyl ester (69) (270 mg, 1.18 mmol) in toluene (6.0 mL), degas again (5 times) and stir the reaction solution overnight at 100° C. Partition the reaction solution between EtOAc and brine (1+1) and extract the separated aqueous layer 3 times with EtOAc. Wash combined organic layer with brine and dry with Na2SO4. Remove solvent under reduced pressure and purify the crude product by preparative radial chromatography (silica gel 60 PF, CyH/EtOAc 3+1) to obtain (2′-Amino-biphenyl-3-yl)-acetic acid methyl ester (71) as an orange oil (304 mg, 81%). 1H NMR (400 MHz, CDCl3): 3.66 (s, 2H); 3.69 (s, 3H); 3.62-3.86 (br.s, 2H); 6.75 (d, 1H, J=8.1 Hz); 6.80 (t, 1H, J=7.3 Hz); 7.11 (d, 1 H, J=7.3 Hz); 7.15 (d, 1H, J=8.1 Hz); 7.22-7.26 (br.m, 1H); 7.32-7.42 (m, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Na2CO3 decahydrate
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
catalyst
Reaction Step Two
Quantity
201 mg
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
270 mg
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Four

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